molecular formula C20H17N2O2+ B280622 1-{2-[4-(Benzoylamino)phenyl]-2-oxoethyl}pyridinium

1-{2-[4-(Benzoylamino)phenyl]-2-oxoethyl}pyridinium

Cat. No.: B280622
M. Wt: 317.4 g/mol
InChI Key: AZYCOENDAMKCPO-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[4-(Benzoylamino)phenyl]-2-oxoethyl}pyridinium is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BPEP and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

BPEP has been widely used in scientific research for its potential applications in various fields. One of the most significant applications of BPEP is in the study of ionotropic glutamate receptors (iGluRs). BPEP is a selective antagonist of the mGluR5 subtype of iGluRs and has been used to study the role of these receptors in various neurological disorders.
BPEP has also been studied for its potential applications in the treatment of addiction. Studies have shown that BPEP can reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a promising therapeutic agent for the treatment of addiction.

Mechanism of Action

The mechanism of action of BPEP involves its binding to the mGluR5 subtype of iGluRs. This binding prevents the activation of these receptors, leading to a reduction in neuronal excitability. BPEP is a selective antagonist of mGluR5 and does not affect other subtypes of iGluRs.
Biochemical and Physiological Effects
BPEP has been shown to have significant biochemical and physiological effects. Studies have shown that BPEP can reduce the activity of the mesolimbic dopamine system, which is implicated in addiction. BPEP has also been shown to reduce anxiety-like behavior in animal models, suggesting that it may have anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPEP is its high selectivity for the mGluR5 subtype of iGluRs. This selectivity allows researchers to study the role of these receptors in various neurological disorders without affecting other subtypes of iGluRs.
However, there are also limitations to the use of BPEP in lab experiments. BPEP has low solubility in water, which can make it difficult to administer in animal models. Additionally, BPEP has a short half-life, which can make it challenging to maintain stable concentrations in vivo.

Future Directions

There are several future directions for the study of BPEP. One area of research is the development of more potent and selective antagonists of mGluR5. These compounds may have improved pharmacokinetic properties and could be used as therapeutic agents for the treatment of addiction and other neurological disorders.
Another area of research is the study of the role of mGluR5 in various neurological disorders. BPEP has been used to study the role of mGluR5 in addiction, but there may be other disorders where this receptor subtype plays a significant role.
Conclusion
In conclusion, BPEP is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of BPEP is a multi-step process that requires careful control of reaction conditions to achieve high yields. BPEP has been widely used in scientific research for its potential applications in the study of iGluRs, addiction, and other neurological disorders. The mechanism of action of BPEP involves its binding to the mGluR5 subtype of iGluRs, leading to a reduction in neuronal excitability. BPEP has significant biochemical and physiological effects and has both advantages and limitations for lab experiments. There are several future directions for the study of BPEP, including the development of more potent and selective antagonists of mGluR5 and the study of the role of mGluR5 in various neurological disorders.

Synthesis Methods

The synthesis of BPEP involves the reaction of 4-aminobenzophenone with ethyl 2-bromo-2-oxoacetate in the presence of sodium ethoxide. The resulting product is then treated with pyridine to obtain BPEP. The synthesis of BPEP is a multi-step process that requires careful control of reaction conditions to achieve high yields.

Properties

Molecular Formula

C20H17N2O2+

Molecular Weight

317.4 g/mol

IUPAC Name

N-[4-(2-pyridin-1-ium-1-ylacetyl)phenyl]benzamide

InChI

InChI=1S/C20H16N2O2/c23-19(15-22-13-5-2-6-14-22)16-9-11-18(12-10-16)21-20(24)17-7-3-1-4-8-17/h1-14H,15H2/p+1

InChI Key

AZYCOENDAMKCPO-UHFFFAOYSA-O

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C[N+]3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C[N+]3=CC=CC=C3

Origin of Product

United States

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